2-(1-adamantyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide
Description
The compound “2-(1-adamantyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound .
Synthesis Analysis
The synthesis of similar adamantyl compounds involves the adamantylation of phenol derivatives with adamantanols . This process is catalyzed by commercially available and recyclable ion-exchange sulfonic acid resin in acetic acid . The reaction is clean, producing water as the sole byproduct, which can be converted into the solvent acetic acid by adding a slight excess of acetic anhydride during the work-up procedure .Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-(1-Adamantyl)-4-methylphenol, has been confirmed by 1H and 13C NMR . The empirical formula is C17H22O, and the molecular weight is 242.36 .Chemical Reactions Analysis
The chemical reactions involving similar adamantyl compounds typically involve the adamantylation of phenol derivatives with adamantanols . This reaction is catalyzed by an ion-exchange sulfonic acid resin .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 2-(1-Adamantyl)-4-methylphenol, include a molecular weight of 242.36 and a melting point of 128-130 °C .Future Directions
The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications is a promising future direction .
Properties
IUPAC Name |
2-(1-adamantyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3S/c1-30(28,29)26-8-6-25(7-9-26)21-5-3-2-4-20(21)24-22(27)16-23-13-17-10-18(14-23)12-19(11-17)15-23/h2-5,17-19H,6-16H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDZQCLQANFURB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)CC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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